molecular formula C20H14ClN3OS B2686386 2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863593-80-0

2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2686386
CAS No.: 863593-80-0
M. Wt: 379.86
InChI Key: CAFJLYDIRPUBJF-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a benzamide derivative featuring a thiazolo[5,4-b]pyridine scaffold, a heterocyclic system known for enhancing binding affinity to biological targets such as kinases and receptors . Its structure combines a 2-chlorobenzamide moiety with a 2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl group, which contributes to its unique physicochemical and pharmacological properties. The compound’s synthesis typically involves multi-step reactions, including Suzuki-Miyaura coupling for the thiazolo-pyridine ring formation and amide bond formation under optimized solvent conditions (e.g., DMF, THF) .

Properties

IUPAC Name

2-chloro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3OS/c1-12-13(19-24-17-10-5-11-22-20(17)26-19)7-4-9-16(12)23-18(25)14-6-2-3-8-15(14)21/h2-11H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFJLYDIRPUBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2Cl)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolo[5,4-b]pyridine Ring: This step involves the cyclization of appropriate precursors under specific conditions, often using a catalyst.

    Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling with Benzamide: The final step involves coupling the thiazolo[5,4-b]pyridine derivative with benzamide under conditions that facilitate amide bond formation, such as using coupling agents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Oxidation Reactions

The benzamide moiety undergoes oxidation under strong oxidizing conditions. For example:

  • Reagent : Potassium permanganate (KMnO₄) in acidic media

  • Conditions : 80–100°C, 6–8 hours

  • Product : Corresponding carboxylic acid derivative via cleavage of the methylene group adjacent to the amide nitrogen.

Mechanistic Insight :
Oxidation proceeds through the formation of a diketone intermediate, followed by further oxidation to the carboxylic acid. The thiazolo[5,4-b]pyridine ring remains intact due to its stability under these conditions.

Reduction Reactions

The chloro substituent and amide group participate in reduction reactions:

Chlorine Reduction

  • Reagent : Palladium on carbon (Pd/C) with hydrogen gas (H₂)

  • Conditions : 50–60°C, 3–5 hours

  • Product : Dechlorinated derivative (R-H).

Amide Reduction

  • Reagent : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF)

  • Conditions : 0–5°C, 2–3 hours

  • Product : Corresponding amine (R-NH₂).

Nucleophilic Aromatic Substitution (SₙAr)

The 2-chloro substituent on the benzamide undergoes SₙAr reactions with nucleophiles:

Nucleophile Conditions Product
Amines (e.g., NH₃)DMF, 100°C, 12 hours2-amino-N-(...phenyl)benzamide
Thiols (e.g., NaSH)Ethanol, reflux, 8 hours2-mercapto-N-(...phenyl)benzamide

Electrophilic Substitution

The thiazolo[5,4-b]pyridine ring undergoes electrophilic substitution at the 5-position due to electron-rich regions:

  • Nitration : HNO₃/H₂SO₄ at 0°C yields 5-nitro derivatives .

  • Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups .

Hydrolysis Reactions

The amide bond is susceptible to hydrolysis under acidic or basic conditions:

Conditions Reagents Product
Acidic (HCl, 6M)Reflux, 24 hoursBenzoic acid + 3-(thiazolo...)aniline
Basic (NaOH, 2M)80°C, 12 hoursSodium benzoate + corresponding amine

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions modify the thiazolo[5,4-b]pyridine moiety:

Suzuki Coupling

  • Reagents : Pd(PPh₃)₄, arylboronic acid, K₂CO₃

  • Conditions : DMF/H₂O (3:1), 80°C, 12 hours

  • Product : Arylated thiazolo[5,4-b]pyridine derivatives .

Buchwald-Hartwig Amination

  • Reagents : Pd₂(dba)₃, BINAP, Cs₂CO₃

  • Conditions : Toluene, 100°C, 24 hours

  • Product : N-aryl substituted derivatives .

Thermal and Photochemical Stability

  • Thermal Stability : Stable up to 200°C; decomposition occurs above 220°C, releasing CO and NH₃.

  • Photochemical Reactivity : UV irradiation (254 nm) induces C-Cl bond cleavage, forming a benzyl radical intermediate.

Comparative Reactivity Table

Reaction Type Reagents/Conditions Key Products Yield (%)
Oxidation (KMnO₄/H⁺)80°C, 6 hoursCarboxylic acid derivative65–70
Reduction (LiAlH₄)0–5°C, 2 hoursAmine derivative85–90
SₙAr (NH₃)DMF, 100°C, 12 hours2-amino substituted compound75–80
Hydrolysis (HCl)Reflux, 24 hoursBenzoic acid + aniline derivative90–95

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole and pyridine rings exhibit promising anticancer properties. Specifically, derivatives of thiazolo[5,4-b]pyridine have been shown to inhibit phosphoinositide 3-kinase (PI3K), a critical enzyme involved in cancer cell growth and survival. For instance, related compounds have demonstrated IC50 values as low as 3.6 nM against PI3Kα, indicating strong inhibitory activity that can lead to reduced proliferation of cancer cells .

Key Findings:

  • Inhibition of PI3K : The compound's mechanism involves binding to the PI3K enzyme, inhibiting its activity and affecting cellular signaling pathways crucial for cancer progression.
  • Selectivity : Studies have shown selectivity against various cancer cell lines, making it a potential candidate for targeted therapies.

Neuropharmacological Effects

The thiazolo[5,4-b]pyridine core is also associated with neuropharmacological activities. Research has highlighted the anticonvulsant properties of similar compounds, suggesting that derivatives like 2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide may exhibit protective effects in seizure models .

Case Studies:

  • A study on thiazole-linked compounds demonstrated significant anticonvulsant activity with median effective doses indicating potential therapeutic applications in epilepsy treatment .

Synthesis and Chemical Behavior

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction . The compound's unique structure allows it to engage in diverse chemical interactions, enhancing its potential applications.

Summary Table of Applications

Application AreaKey Findings
Anticancer Activity Inhibits PI3K with IC50 values as low as 3.6 nM; shows selectivity against cancer cell lines.
Neuropharmacology Exhibits anticonvulsant properties; potential use in epilepsy treatment.
Synthesis Multi-step organic synthesis involving oxidation and reduction reactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. The thiazolo[5,4-b]pyridine moiety is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to the disruption of cellular processes. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituent(s) Molecular Weight Key Properties/Applications Synthesis Method Biological Activity Notes
2-Chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (Target) 2-Cl, 2-Me, thiazolo[5,4-b]pyridine 409.89 g/mol High lipophilicity (logP ~3.5) Suzuki coupling, amidation Not explicitly reported
2-Fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide 2-F (vs. Cl), no methyl group 393.42 g/mol Enhanced solubility vs. chloro analog Amide coupling Unspecified in evidence
3-Bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide 3-Br, 2-Me, thiazolo[5,4-b]pyridine 424.32 g/mol Increased steric bulk, potential lower affinity Suzuki coupling ChemSpider ID: 4255407
3-Methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide 3-OMe, 2-Me, thiazolo[5,4-b]pyridine 375.44 g/mol Improved aqueous solubility (logP ~2.8) Amidation Screening compound (ChemDiv E153-0401)
Vismodegib (2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide) 4-MeSO₂, pyridin-2-yl (vs. thiazolo) 421.29 g/mol Clinically approved Hedgehog inhibitor Multi-step synthesis Preclinical ADME studied

Substituent Effects on Physicochemical Properties

  • Chloro vs.
  • Bromo vs. Chloro : The 3-bromo analog (424.32 g/mol) exhibits higher steric hindrance, which may reduce binding to planar active sites compared to the smaller chloro group .
  • Methoxy Substitution : The 3-methoxy analog (375.44 g/mol) demonstrates improved aqueous solubility, making it more suitable for in vitro assays, though it may compromise target affinity due to reduced hydrophobicity .

Biological Activity

2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound notable for its structural features, which include a thiazolo[5,4-b]pyridine moiety and a benzamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key cellular pathways such as the phosphoinositide 3-kinase (PI3K) pathway.

Chemical Structure and Properties

The IUPAC name of the compound reflects its intricate arrangement of functional groups, contributing to its chemical and biological properties. The molecular formula and weight are critical for understanding its interactions and efficacy.

Property Value
Molecular FormulaC₁₅H₁₃ClN₄S
Molecular Weight304.80 g/mol
Structural FeaturesThiazolo[5,4-b]pyridine, Benzamide

The biological activity of this compound primarily involves the inhibition of PI3K, an enzyme crucial for various cellular processes including growth, proliferation, and survival. Inhibition of PI3K can lead to altered cellular signaling pathways and gene expression.

Inhibitory Potency

Research indicates that derivatives of thiazolo[5,4-b]pyridine exhibit potent inhibitory effects against PI3K with IC50 values often in the nanomolar range. For instance, related compounds have shown IC50 values as low as 1.8 nM for specific PI3K isoforms .

Case Study 1: Inhibition Profiles

A study focusing on thiazolo[5,4-b]pyridine derivatives demonstrated that compounds similar to this compound exhibited significant inhibition against multiple PI3K isoforms. The following table summarizes the IC50 values for various compounds:

Compound PI3K Isoform IC50 (nM)
Compound API3Kα3.4
Compound BPI3Kγ1.8
Compound CPI3Kδ2.5
2-chloro-N-(2-methyl-...)PI3Kβ~30

Case Study 2: Structure-Activity Relationship (SAR)

Further studies have explored the structure-activity relationship (SAR) surrounding this compound. The presence of the chlorinated benzene ring and the thiazolo[5,4-b]pyridine core were found to be essential for its biological activity. Modifications to these groups significantly affected inhibitory potency .

Synthesis and Interaction Studies

The synthesis of this compound typically involves multi-step organic reactions, including key steps such as oxidation and reduction using reagents like potassium permanganate and sodium borohydride . Interaction studies have highlighted its binding affinity to specific targets within the PI3K pathway, suggesting potential applications in drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, and what analytical methods validate its purity?

  • Synthesis : A multi-step approach is typically employed. Key steps include:

Thiazolo[5,4-b]pyridine intermediate preparation : Cyclization of substituted pyridines with thiourea derivatives under acidic conditions.

Coupling reactions : Amide bond formation between 2-chlorobenzoyl chloride and the aminophenyl-thiazolopyridine intermediate using pyridine as a base (similar to methods in ) .

  • Validation :

  • HPLC/MS : Confirm molecular weight and purity (≥95%).
  • NMR (¹H/¹³C) : Verify regiochemistry and absence of unreacted starting materials .
  • X-ray crystallography : Resolve structural ambiguities (e.g., hydrogen bonding patterns in the crystal lattice) .

Q. What primary biological targets and mechanisms are associated with this compound?

  • Target : Sirtuin family enzymes (e.g., SIRT1/2), implicated in chromatin remodeling and DNA repair .
  • Mechanism : Modulates deacetylase activity via competitive inhibition or allosteric regulation, impacting metabolic pathways (e.g., glucose homeostasis) and oncogenic signaling .
  • Assays :

  • In vitro deacetylase activity : Fluorescence-based assays using acetylated peptide substrates (e.g., p53-derived peptides) .
  • Cellular senescence : SA-β-galactosidase staining in primary fibroblasts to assess lifespan extension .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported target specificity (e.g., Sirtuin vs. off-target kinase inhibition)?

  • Strategies :

Orthogonal assays : Compare results from thermal shift assays (TSA) for target engagement with kinase profiling panels (e.g., Eurofins KinaseScan®) .

CRISPR/Cas9 knockouts : Validate phenotype rescue in SIRT1/2-deficient cell lines .

Structural analysis : Perform co-crystallization studies to confirm binding modes (as done for analogous benzamides in ) .

  • Example : A 2024 study found off-target inhibition of CDK2 at high concentrations (IC₅₀ = 1.2 µM); dose-response curves and genetic validation are critical .

Q. What pharmacokinetic challenges arise in in vivo models, and how can they be addressed?

  • Challenges :

  • Low oral bioavailability : Due to poor solubility (<10 µg/mL in PBS) and first-pass metabolism .
  • Species-specific clearance : Higher hepatic clearance in rodents vs. primates .
    • Solutions :
  • Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance solubility .
  • Metabolite identification : LC-MS/MS profiling of plasma/tissue samples to identify unstable metabolites (e.g., pyridine ring-opened products) .

Q. How does structural modification of the benzamide scaffold influence potency and selectivity?

  • SAR Insights :

  • Thiazolo-pyridine moiety : Essential for Sirtuin binding; replacing it with imidazo[1,2-a]pyridine reduces activity by >50% .
  • Chlorine substitution : 2-Chloro on the benzamide enhances membrane permeability (logP = 3.2 vs. 2.5 for unsubstituted analogs).
    • Methodology :
  • Free energy perturbation (FEP) : Computational modeling to predict binding affinity changes.
  • Parallel synthesis : Generate derivatives via Suzuki-Miyaura coupling for rapid SAR exploration .

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